molecular formula C9H9NO B2395028 2-Hydroxy-4,6-dimethylbenzonitrile CAS No. 56396-59-9

2-Hydroxy-4,6-dimethylbenzonitrile

Cat. No.: B2395028
CAS No.: 56396-59-9
M. Wt: 147.177
InChI Key: YYBMNJCHYLBTSB-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylbenzonitrile is a chemical compound with the molecular formula C₉H₉NO. It is a derivative of homovanillic acid, which is a metabolite of dopamine. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylphenol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: 2,6-Dimethylbenzoquinone

    Reduction: 2-Hydroxy-4,6-dimethylbenzylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-4,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: It has been investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s hydroxyl and nitrile groups play a crucial role in its binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Hydroxy-4-methylbenzonitrile
  • 2-Hydroxy-6-methylbenzonitrile
  • 4-Hydroxy-2,6-dimethylbenzonitrile

Comparison: 2-Hydroxy-4,6-dimethylbenzonitrile is unique due to the presence of both hydroxyl and nitrile groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the compound’s reactivity and interaction with biological targets can differ significantly from those of its similar compounds .

Properties

IUPAC Name

2-hydroxy-4,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMNJCHYLBTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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